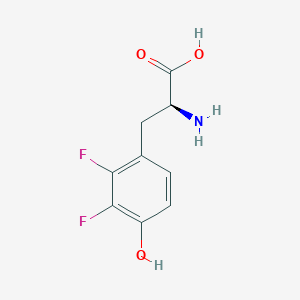

2,3-Difluoro-L-tyrosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO3 |

|---|---|

Molecular Weight |

217.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H9F2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1 |

InChI Key |

XWNMQLVJIYFCFZ-YFKPBYRVSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)O |

Canonical SMILES |

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

2,3-Difluoro-L-tyrosine: A Technical Overview of a Novel Amino Acid Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-L-tyrosine is a synthetically modified, non-proteinogenic amino acid. As a derivative of L-tyrosine, it belongs to the family of fluorinated amino acids, which are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms to the phenyl ring of tyrosine can modulate its chemical and biological properties, including acidity, lipophilicity, and metabolic stability. These alterations can lead to enhanced potency, selectivity, and pharmacokinetic profiles of peptides and proteins into which they are incorporated. This guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of this compound, with comparative data from related, more extensively studied isomers where specific information for the 2,3-difluoro variant is not publicly available.

Chemical Properties and Structure

Detailed experimental data on the physicochemical properties of unprotected this compound are scarce in the available literature. However, based on its structure and data from its protected forms and related isomers, we can infer some of its characteristics. The CAS number for the Fmoc-protected version, Fmoc-2,3-difluoro-L-tyrosine, is 875669-69-5[1].

Structural Information

-

IUPAC Name: (2S)-2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid

-

Molecular Formula: C₉H₉F₂NO₃

-

SMILES (inferred for unprotected form): OC1=CC=C(C(F)=C1F)C--INVALID-LINK--N

-

InChI (inferred for unprotected form): InChI=1S/C9H9F2NO3/c10-6-5(1-2-7(6)13)3-4(12)8(14)15/h1-2,4,13H,3,12H2,(H,14,15)/t4-/m0/s1

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound and provides a comparison with the more thoroughly characterized 3-Fluoro-L-tyrosine and 3,5-Difluoro-L-tyrosine isomers.

| Property | This compound | 3-Fluoro-L-tyrosine | 3,5-Difluoro-L-tyrosine |

| Molecular Weight | 217.17 g/mol | 199.18 g/mol | 217.17 g/mol [2] |

| Molecular Formula | C₉H₉F₂NO₃ | C₉H₁₀FNO₃ | C₉H₉F₂NO₃[2] |

| Melting Point | Data not available | 280 °C (decomposes)[3] | Data not available |

| pKa (Phenolic OH) | Data not available | ~8.8 | ~7.0 |

| Solubility in Water | Data not available | 2.19 mg/mL (predicted)[4] | Data not available |

| CAS Number | Data not available | 7423-96-3[5] | 73246-30-7[2] |

Experimental Protocols

General Synthesis of Fluorinated Tyrosine Analogs

A common approach to synthesizing fluorinated tyrosine derivatives involves the electrophilic fluorination of a protected L-tyrosine precursor.

Materials:

-

N-Boc-L-tyrosine methyl ester

-

Selectfluor™ (electrophilic fluorinating agent)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for deprotection)

-

Sodium hydroxide (for saponification)

Protocol:

-

Fluorination: Dissolve N-Boc-L-tyrosine methyl ester in anhydrous acetonitrile. Add Selectfluor™ in portions at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: The Boc and methyl ester protecting groups can be removed sequentially. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the methyl ester is saponified using a base like sodium hydroxide, followed by neutralization.

Note: The regioselectivity of fluorination can be influenced by the reaction conditions and the specific protecting groups used. Synthesis of a specific isomer like this compound would require a more specialized synthetic route, potentially starting from a pre-fluorinated aromatic precursor.

Characterization

Standard analytical techniques would be employed for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the structure and purity of the final compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Biological Activity and Drug Development Applications

Specific studies on the biological activity of this compound are not prevalent in the literature. However, the incorporation of fluorinated tyrosine analogs into peptides and proteins is a known strategy to enhance their therapeutic properties.

The substitution of hydrogen with fluorine can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to enzymatic degradation.

-

Modulation of Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger or more selective interactions with biological targets.

-

Altered pKa: Fluorine substitution on the phenyl ring lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can impact hydrogen bonding interactions that are critical for molecular recognition.

-

Conformational Changes: The introduction of fluorine can influence the conformational preferences of the amino acid side chain, which can affect the overall structure and function of a peptide or protein.

Fluorinated tyrosines have been incorporated into various therapeutic agents, including opioid peptides and enzyme inhibitors, to improve their pharmacological profiles[6]. The unique properties of this compound could potentially be leveraged in a similar manner in the design of novel drugs.

Signaling Pathways

There is no specific information available in the searched literature detailing the involvement of this compound in any signaling pathways. In general, as an analog of L-tyrosine, it could potentially be a substrate for enzymes involved in tyrosine metabolism or be incorporated into proteins that are part of signaling cascades. However, the fluorine substitutions would likely alter its recognition and processing by these enzymes and protein machinery.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of a difluorinated L-tyrosine analog.

Caption: Generalized workflow for the synthesis and characterization of a difluorinated L-tyrosine.

This compound represents a potentially valuable but currently understudied building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer are limited, the established principles of fluorine substitution in amino acids suggest that it could offer unique advantages in the design of novel peptides and proteins with enhanced therapeutic properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

- 1. aralezbio-store.com [aralezbio-store.com]

- 2. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Boc-3,5-Difluoro-L-tyrosine 95% | CAS: 1213406-89-3 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluoro-L-tyrosine 7423-96-3 | TCI AMERICA [tcichemicals.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-difluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine. The introduction of fluorine atoms into the tyrosine ring can significantly alter its chemical and biological properties, making it a valuable tool in drug discovery, protein engineering, and as a probe in metabolic studies. This document details both enzymatic and chemical synthesis routes, providing theoretical frameworks, key precursors, and representative experimental protocols.

Core Synthesis Strategies

The synthesis of this compound can be approached through two main strategies:

-

Enzymatic Synthesis: This method leverages the catalytic activity of the enzyme tyrosine phenol-lyase (TPL) to condense a fluorinated phenol with pyruvate and an ammonia source, offering a direct and stereospecific route to the L-amino acid.

-

Chemical Synthesis: A multi-step chemical approach, typically involving the alkylation of a protected glycine equivalent with a suitable 2,3-difluorobenzyl electrophile, followed by deprotection steps.

Pathway 1: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)

The enzymatic synthesis of this compound is a highly efficient and stereoselective method. It utilizes the enzyme tyrosine phenol-lyase (TPL), which catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. By providing an excess of a substituted phenol, the reaction can be driven in the reverse, synthetic direction to produce the corresponding L-tyrosine analog.

Precursors for Enzymatic Synthesis

| Precursor | Role |

| 2,3-Difluorophenol | Aromatic substrate |

| Sodium Pyruvate | Alanine backbone source |

| Ammonium Chloride | Amine source |

| Pyridoxal-5'-phosphate (PLP) | Essential enzymatic cofactor |

| Tyrosine Phenol-Lyase (TPL) | Biocatalyst |

Logical Workflow for Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis (Representative)

This protocol is adapted from established procedures for the synthesis of fluorinated tyrosine analogs using TPL.

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Addition of Reagents: To the buffer, add 2,3-difluorophenol (e.g., 50 mM), sodium pyruvate (e.g., 100 mM), ammonium chloride (e.g., 100 mM), and pyridoxal-5'-phosphate (e.g., 0.1 mM).

-

Enzyme Addition: Initiate the reaction by adding purified tyrosine phenol-lyase (TPL) to the mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a period of 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the product and consumption of the precursors.

-

Purification: Upon completion, terminate the reaction by removing the enzyme (e.g., by heat denaturation followed by centrifugation, or by ultrafiltration). The supernatant containing this compound can then be purified, typically by ion-exchange chromatography.

Expected Quantitative Data (Enzymatic Synthesis)

The following table provides expected, representative data based on the synthesis of similar fluorinated tyrosine analogs. Actual yields may vary depending on specific reaction conditions and optimization.

| Parameter | Expected Value |

| Final Yield | 40-70% |

| Purity (post-purification) | >98% |

| Enantiomeric Excess (ee) | >99% (L-isomer) |

Pathway 2: Chemical Synthesis

The chemical synthesis of this compound typically follows a malonic ester synthesis route. A key step is the alkylation of diethyl acetamidomalonate with a protected 2,3-difluoro-4-hydroxybenzyl halide. Subsequent hydrolysis and decarboxylation yield the desired racemic amino acid, which can then be resolved to obtain the pure L-enantiomer.

Precursors for Chemical Synthesis

| Precursor | Role |

| 2,3-Difluoro-4-methoxytoluene | Starting material for the benzyl bromide |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

| Diethyl acetamidomalonate | Glycine equivalent (nucleophile) |

| Sodium Ethoxide | Base for malonic ester alkylation |

| Hydrobromic Acid (HBr) | For hydrolysis, decarboxylation, and demethylation |

Chemical Synthesis Pathway Diagram

Caption: Multi-step chemical synthesis pathway for this compound.

Experimental Protocol: Chemical Synthesis (Representative)

This protocol is based on the synthesis of structurally similar fluorinated amino acids.[1]

Step 1: Synthesis of 2,3-Difluoro-4-methoxybenzyl bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluoro-4-methoxytoluene in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude benzyl bromide can be purified by column chromatography or used directly in the next step.

Step 2: Alkylation of Diethyl Acetamidomalonate

-

Base Preparation: In a separate flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Deprotonation: Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until deprotonation is complete.

-

Alkylation: Add the 2,3-difluoro-4-methoxybenzyl bromide from Step 1 to the solution of the malonate enolate. Heat the mixture to reflux and stir for several hours.

-

Workup: After the reaction is complete, cool the mixture, neutralize with a weak acid, and extract the product into an organic solvent. Dry the organic layer and concentrate to obtain the crude alkylated malonate ester.

Step 3: Hydrolysis, Decarboxylation, and Demethylation

-

Reaction: Reflux the crude alkylated malonate ester with a strong acid, such as 48% aqueous hydrobromic acid. This single step will hydrolyze the ester and amide groups, effect decarboxylation, and cleave the methyl ether to yield the phenol.

-

Workup: Cool the reaction mixture and neutralize to precipitate the crude amino acid. Filter and wash the solid product.

Step 4: Resolution of Racemic 2,3-Difluoro-DL-tyrosine

The resulting racemic mixture can be resolved into its constituent enantiomers using standard methods, such as enzymatic resolution or chiral chromatography, to isolate the desired this compound.

Expected Quantitative Data (Chemical Synthesis)

The yields for this multi-step synthesis are estimates based on similar reported syntheses.

| Step | Product | Expected Yield |

| 1. Bromination | 2,3-Difluoro-4-methoxybenzyl bromide | 70-85% |

| 2. Alkylation | Diethyl 2-acetamido-2-((2,3-difluoro-4-methoxyphenyl)methyl)malonate | 60-75% |

| 3. Hydrolysis & Decarboxylation | 2,3-Difluoro-DL-tyrosine | 50-70% |

| Overall (unresolved) | 2,3-Difluoro-DL-tyrosine | 20-40% |

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways to this compound. The enzymatic approach provides a more direct, environmentally friendly, and stereospecific synthesis, yielding the L-isomer directly. The chemical synthesis, while longer and requiring a final resolution step, is a robust and well-established method that can be advantageous for producing larger quantities and does not require handling of enzymes. The choice of synthesis pathway will depend on the specific requirements of the research or development application, including scale, desired purity, and available resources.

References

Spectroscopic Properties of 2,3-Difluoro-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core spectroscopic properties of 2,3-Difluoro-L-tyrosine, an unnatural amino acid of increasing interest in drug development and protein engineering. Due to the limited availability of comprehensive spectroscopic data for this specific isomer, this guide combines established data for the parent amino acid, L-tyrosine, with expected spectral shifts and characteristics based on fluorine substitution patterns observed in related aromatic compounds. This approach provides a robust predictive framework for researchers working with this compound.

Introduction to this compound

This compound is a fluorinated analog of the natural amino acid L-tyrosine. The introduction of fluorine atoms onto the phenyl ring can significantly alter the electronic and steric properties of the molecule. These modifications can lead to enhanced protein stability, altered enzymatic activity, and can serve as a sensitive probe for NMR spectroscopy and other biophysical studies. Understanding the spectroscopic signature of this compound is crucial for its effective application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for L-tyrosine and the anticipated values for this compound. The data for the latter are estimations based on the known effects of fluorine substitution on the aromatic ring.

Table 1: UV-Vis Absorbance Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| L-Tyrosine | 0.1 M Phosphate Buffer (pH 7) | 274 | 1,405 |

| This compound (Predicted) | 0.1 M Phosphate Buffer (pH 7) | ~270-275 | ~1,400-1,600 |

Note: Fluorine substitution on the phenyl ring is expected to cause a slight hypsochromic (blue) shift in the absorbance maximum.

Table 2: Fluorescence Spectroscopy Data

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| L-Tyrosine | 0.1 M Phosphate Buffer (pH 7) | 274 | 303 | 0.14 |

| This compound (Predicted) | 0.1 M Phosphate Buffer (pH 7) | ~270-275 | ~300-305 | ~0.1-0.2 |

Note: The fluorescence properties are anticipated to be similar to L-tyrosine, with minor shifts in excitation and emission maxima corresponding to the altered absorbance.

Table 3: NMR Spectroscopy Data (¹H, ¹³C, ¹⁹F)

| Compound | Nucleus | Solvent | Chemical Shift (δ) Range (ppm) | Key Characteristics |

| L-Tyrosine | ¹H | D₂O | Aromatic: 6.8-7.2, Aliphatic: 2.8-4.0 | Distinct aromatic doublets and aliphatic multiplets.[1][2] |

| This compound (Predicted) | ¹H | D₂O | Aromatic: 6.9-7.3, Aliphatic: 2.8-4.0 | Aromatic signals will show complex splitting due to H-F coupling. |

| L-Tyrosine | ¹³C | D₂O | Aromatic: 116-156, Aliphatic: 37-57, Carbonyl: ~174 | Six aromatic carbon signals.[1] |

| This compound (Predicted) | ¹³C | D₂O | Aromatic: 110-160, Aliphatic: 37-57, Carbonyl: ~174 | Aromatic signals will exhibit splitting due to C-F coupling. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. |

| This compound (Predicted) | ¹⁹F | D₂O | -110 to -150 | Two distinct signals are expected for the two non-equivalent fluorine atoms, with splitting patterns influenced by F-F and F-H coupling. |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Molecular Weight (Da) | Key Fragment Ions (m/z) (Predicted) |

| L-Tyrosine | ESI/MALDI | 181.19 | 136 (loss of -COOH), 107 (benzylic cation) |

| This compound | ESI/MALDI | 217.17 | 172 (loss of -COOH), 143 (difluorobenzylic cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard methods for amino acid analysis.

UV-Vis Absorbance Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in 0.1 M phosphate buffer (pH 7.0). From this, prepare a dilution to a final concentration of approximately 0.1-0.2 mM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum from 200 to 400 nm. Use the 0.1 M phosphate buffer as a blank reference.

-

Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-20 µM) in 0.1 M phosphate buffer (pH 7.0) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (~303 nm) and scan the excitation wavelengths from 240 to 290 nm.

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum (~274 nm) and scan the emission wavelengths from 280 to 400 nm.

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield, such as L-tryptophan (Φ = 0.14 in water).

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a suitable internal standard (e.g., DSS or TSP) can be added for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR (Optional): COSY, HSQC, and HMBC experiments can be performed to aid in the complete assignment of proton and carbon signals and to determine coupling constants.

-

-

Analysis: Process the spectra using appropriate software to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the synthesis and purification of this compound.

References

Navigating the Biological Landscape of 2,3-Difluoro-L-tyrosine: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

The introduction of fluorine into amino acid scaffolds represents a powerful strategy in medicinal chemistry to enhance therapeutic properties, including metabolic stability. This technical guide provides an in-depth analysis of the anticipated biological stability and potential degradation pathways of 2,3-Difluoro-L-tyrosine. In the absence of direct experimental data for this specific analog, this paper builds upon the established metabolic fate of L-tyrosine and the known effects of fluorination on drug metabolism. We present a detailed overview of the canonical L-tyrosine degradation pathway, hypothesize the influence of 2,3-difluorination on key enzymatic steps, and provide standardized experimental protocols to enable researchers to investigate its stability. This guide aims to be a foundational resource for professionals engaged in the research and development of fluorinated amino acid-based therapeutics.

Introduction: The Role of Fluorine in Enhancing Amino Acid Stability

Fluorine has become a cornerstone in modern drug design due to its unique electronic properties.[1][2] The substitution of hydrogen with fluorine can significantly alter a molecule's physicochemical and pharmacokinetic profile.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage.[2] This inherent stability can shield molecules from oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[3] Consequently, fluorination is a widely employed strategy to enhance the metabolic stability and bioavailability of therapeutic candidates.[1][2]

Incorporating fluorine into amino acids like tyrosine can lead to peptides and proteins with improved properties, such as enhanced thermal stability and resistance to enzymatic degradation.[4] While the general benefits of fluorination are well-documented, the specific biological fate of this compound has not been extensively reported in the scientific literature. This guide, therefore, provides a predictive framework for its stability and degradation based on established biochemical principles.

The Canonical L-Tyrosine Degradation Pathway

The primary route for L-tyrosine catabolism in humans and other mammals is a well-characterized enzymatic pathway predominantly occurring in the liver.[4][5][6] This pathway converts L-tyrosine into fumarate and acetoacetate, which can then enter central metabolic cycles for energy production.[4] The key enzymatic steps are outlined below.

The enzymes central to the initial stages of this pathway are:

-

Tyrosine Aminotransferase (TAT): This pyridoxal phosphate-dependent enzyme catalyzes the first and rate-limiting step, the transamination of L-tyrosine to 4-hydroxyphenylpyruvate.[4] Human TAT exhibits a narrow substrate specificity, with a significantly higher affinity for tyrosine over other aromatic amino acids like phenylalanine.[7]

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): An iron-containing enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[8][9] This complex reaction involves decarboxylation, aromatic ring hydroxylation, and migration of the acetate side chain.[10]

-

Homogentisate 1,2-Dioxygenase (HGD): This enzyme is responsible for the aromatic ring cleavage of homogentisate to produce 4-maleylacetoacetate.[11][12][13]

Predicted Impact of 2,3-Difluorination on L-Tyrosine Degradation

The presence of two fluorine atoms on the phenyl ring of L-tyrosine is expected to significantly influence its interaction with the aforementioned enzymes and its overall metabolic stability.

3.1. Interaction with Tyrosine Aminotransferase (TAT)

The high substrate specificity of human TAT for L-tyrosine suggests that modifications to the aromatic ring could impede its recognition and binding.[7] The electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the phenyl ring, which could affect the key interactions within the enzyme's active site. It is plausible that this compound is a poor substrate for TAT, which would dramatically slow its entry into the degradation pathway, thereby increasing its biological half-life.

3.2. Interaction with 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Homogentisate 1,2-Dioxygenase (HGD)

Should this compound be converted to its corresponding 4-hydroxyphenylpyruvate analog, the subsequent steps would also likely be affected. The catalytic mechanisms of HPPD and HGD involve complex rearrangements of the aromatic ring.[10][14][15] The strong electron-withdrawing effects of the fluorine substituents could disfavor the necessary electronic shifts for these reactions to proceed efficiently.[3] This would create a metabolic bottleneck, further contributing to the stability of the parent compound or its early metabolites.

Table 1: Predicted vs. Known Metabolic Parameters

| Compound | Key Degrading Enzymes | Predicted/Known Substrate Affinity | Predicted/Known Metabolic Stability |

| L-Tyrosine | TAT, HPPD, HGD | High | Low (readily metabolized) |

| This compound | TAT, HPPD, HGD (putative) | Low (Hypothesized) | High (Hypothesized) |

Experimental Protocols for Assessing Stability

To empirically determine the biological stability of this compound, standardized in vitro assays are recommended.

4.1. In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of a compound's stability in a biological matrix, primarily evaluating its susceptibility to plasma enzymes.

Methodology:

-

Preparation: A stock solution of this compound is prepared, typically in DMSO.

-

Incubation: The test compound is added to pre-warmed plasma (e.g., human, rat, mouse) to a final concentration (e.g., 1 µM) and incubated at 37°C.

-

Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate plasma proteins. An internal standard is included for accurate quantification.

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

4.2. Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro drug metabolism studies, evaluating a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s, which are abundant in liver microsomes.[16][17][18]

Methodology:

-

Preparation: A reaction mixture is prepared containing liver microsomes (e.g., from human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).[17][19]

-

Initiation: The mixture is pre-warmed to 37°C, and the metabolic reaction is initiated by the addition of an NADPH-regenerating system.[17][19] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

-

Sampling and Termination: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes), and the reaction is quenched with a cold organic solvent containing an internal standard.[19]

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

-

Data Analysis: The half-life (t½) and in vitro intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.[17]

Table 2: Typical Parameters for In Vitro Stability Assays

| Parameter | Plasma Stability Assay | Liver Microsomal Stability Assay |

| Test System | Pooled Plasma (Human, Rat, etc.) | Pooled Liver Microsomes (Human, Rat, etc.) |

| Test Compound Conc. | 1-10 µM | 0.5-1 µM |

| Incubation Temp. | 37°C | 37°C |

| Cofactor | None required | NADPH |

| Time Points | 0, 30, 60, 90, 120 min | 0, 5, 15, 30, 45, 60 min |

| Analysis Method | LC-MS/MS | LC-MS/MS |

| Key Outputs | Half-life (t½), Percent Remaining | Half-life (t½), Intrinsic Clearance (Clint) |

Conclusion and Future Directions

While direct experimental evidence on the biological stability and degradation of this compound is currently lacking, a strong theoretical case can be made for its enhanced metabolic stability compared to its non-fluorinated parent, L-tyrosine. The presence of fluorine atoms at the 2 and 3 positions of the phenyl ring is likely to hinder the catalytic activity of key enzymes in the tyrosine degradation pathway, such as tyrosine aminotransferase.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically test these hypotheses. Data from plasma and liver microsomal stability assays will be crucial in quantifying the metabolic stability of this compound and will inform its potential for development as a therapeutic agent or a component of more complex biotherapeutics. Future in vivo pharmacokinetic studies will be necessary to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile and to validate the predictions made from in vitro data.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]

- 5. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. The narrow substrate specificity of human tyrosine aminotransferase--the enzyme deficient in tyrosinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 10. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. oxfordreference.com [oxfordreference.com]

- 14. 4-hydroxyphenylpyruvate dioxygenase catalysis: identification of catalytic residues and production of a hydroxylated intermediate shared with a structurally unrelated enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalytic reaction mechanism of homogentisate dioxygenase: a hybrid DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Metabolic Stability Assays [merckmillipore.com]

2,3-Difluoro-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Incorporation, and Application of a Novel Non-Canonical Amino Acid

Abstract

2,3-Difluoro-L-tyrosine is a non-canonical amino acid that has emerged as a valuable tool for researchers in chemical biology, drug discovery, and materials science. Its unique electronic properties, arising from the two fluorine atoms on the phenyl ring, make it a sensitive probe for investigating protein structure, function, and dynamics. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, site-specific incorporation into proteins, and applications in studying protein stability and signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its use in the laboratory.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. These synthetic amino acids, with their diverse chemical functionalities, allow for the introduction of novel probes, post-translational modifications, and therapeutic warheads into proteins. Among the various classes of ncAAs, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the utility of the 19F nucleus as an NMR probe.

This compound (2,3-F2-Tyr) is a fluorinated analog of the natural amino acid L-tyrosine. The presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring significantly alters the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group. These modifications make 2,3-F2-Tyr a powerful tool for probing and modulating biological systems. This guide will delve into the technical aspects of working with this promising ncAA.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

For practical laboratory use, this compound is commercially available in its Fmoc-protected form (Fmoc-2,3-difluoro-L-tyrosine). This derivative is ideal for solid-phase peptide synthesis (SPPS), allowing for its direct incorporation into peptide chains.

Enzymatic Synthesis

Enzymatic synthesis offers a stereospecific route to L-amino acids. While a specific enzyme for the direct synthesis of this compound has not been characterized, enzymes like tyrosine phenol-lyase (TPL) have been engineered to catalyze the synthesis of fluorinated tyrosine analogs from fluorinated phenols. A potential enzymatic synthesis workflow is depicted below.

Caption: Enzymatic synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the electron-withdrawing nature of the fluorine atoms. While experimental data for the 2,3-isomer is scarce, properties can be extrapolated from data on other difluorotyrosine isomers.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C9H9F2NO3 | |

| Molecular Weight | 217.17 g/mol | |

| pKa (phenol) | ~7-8 | Expected to be lower than L-tyrosine (~10) due to the electron-withdrawing fluorine atoms. |

| 19F NMR Chemical Shift | Highly sensitive to local environment | Provides a unique spectroscopic window for studying protein structure and dynamics. |

Site-Specific Incorporation into Proteins

The site-specific incorporation of this compound into proteins is typically achieved using the amber stop codon suppression methodology in a host organism like Escherichia coli. This technique relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.

Experimental Workflow

The general workflow for incorporating this compound into a target protein is outlined below.

Caption: Workflow for protein incorporation of 2,3-F2-Tyr.

Detailed Methodologies

3.2.1. Plasmid Construction:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of the target protein using site-directed mutagenesis.

-

Clone the gene for the engineered orthogonal aminoacyl-tRNA synthetase specific for this compound and its cognate orthogonal tRNA into a suitable expression vector. Often, a dual-plasmid system is used, with the target protein on one plasmid and the aaRS/tRNA pair on another.

3.2.2. Protein Expression and Incorporation:

-

Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmids containing the target gene and the orthogonal aaRS/tRNA pair.

-

Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.

-

Supplement the medium with 1-2 mM this compound.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.

-

Harvest the cells by centrifugation.

3.2.3. Protein Purification and Analysis:

-

Lyse the harvested cells using sonication or a French press.

-

Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Confirm the incorporation of this compound by mass spectrometry. The mass of the protein will be increased by the mass difference between this compound and the original amino acid.

-

Further characterization can be performed using 19F NMR spectroscopy to probe the local environment of the incorporated ncAA.

Applications in Research and Drug Development

Probing Protein Structure and Dynamics with 19F NMR

The 19F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift sensitivity to the local environment. Incorporating this compound at specific sites in a protein allows for the study of:

-

Conformational changes: Ligand binding, protein-protein interactions, or post-translational modifications can induce conformational changes that are reflected in the 19F NMR spectrum.

-

Enzyme kinetics: The electronic environment of the active site can be monitored in real-time.

-

Protein stability and folding: Changes in the 19F NMR spectrum can report on the folding state of the protein.

Modulating Protein Stability and Function

The electron-withdrawing fluorine atoms can influence the hydrogen bonding capacity and pKa of the phenolic hydroxyl group. This can be used to:

-

Enhance or decrease protein stability: The introduction of new interactions or the disruption of existing ones can alter the thermal and chemical stability of a protein.

-

Tune enzyme activity: Modifying the electronic properties of a catalytic or binding site residue can alter the enzyme's kinetic parameters. One study has shown that the phenolic O–H bond of 2,3-F2Y is approximately 1 kcal/mol stronger than that of tyrosine, which can slow down hydrogen atom transfer reactions in enzymes[1].

Investigating Signaling Pathways

While specific examples of using this compound to study signaling pathways are limited, its potential is significant. By incorporating it into key proteins within a signaling cascade, such as G-protein coupled receptors (GPCRs) or kinases, researchers can:

-

Monitor receptor activation: Conformational changes upon agonist binding can be tracked using 19F NMR.

-

Probe protein-protein interactions: The formation of signaling complexes can be detected and quantified.

-

Investigate the effects of post-translational modifications: The impact of phosphorylation or other modifications on protein conformation and dynamics can be studied.

The logical flow for investigating a signaling pathway using 2,3-F2-Tyr is depicted below.

Caption: Investigating signaling pathways with 2,3-F2-Tyr.

Data Presentation

Table 1: Physicochemical Properties of L-Tyrosine and Fluorinated Analogs

| Amino Acid | Molecular Weight ( g/mol ) | Phenol pKa (approx.) | 19F NMR Chemical Shift Range (ppm) |

| L-Tyrosine | 181.19 | 10.1 | N/A |

| 3-Fluoro-L-tyrosine | 199.18 | ~8.7 | Variable |

| 3,5-Difluoro-L-tyrosine | 217.17 | ~7.3 | Variable |

| This compound | 217.17 | ~7-8 (estimated) | Variable |

Conclusion

This compound is a powerful non-canonical amino acid with significant potential for advancing our understanding of protein science and aiding in drug development. Its unique electronic and spectroscopic properties provide a valuable tool for probing protein structure, dynamics, and function with high precision. As the methodologies for its synthesis and incorporation become more refined and accessible, the applications of this compound in both basic research and translational science are expected to expand considerably. This guide serves as a foundational resource for researchers looking to harness the capabilities of this versatile molecular probe.

References

Discovery and initial research on 2,3-Difluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-L-tyrosine is a fluorinated analog of the naturally occurring amino acid L-tyrosine. The introduction of fluorine atoms onto the phenyl ring of tyrosine can significantly alter its chemical and biological properties, making it a molecule of interest for various research and drug development applications. Fluorine's high electronegativity and small size can influence protein-protein interactions, enzyme-substrate binding, and metabolic stability. This guide provides a comprehensive overview of the discovery, synthesis, and initial research pertaining to this compound.

Physicochemical Properties

Quantitative data on the specific physicochemical properties of this compound are not extensively documented in readily accessible literature. However, based on the properties of similar fluorinated amino acids, the following can be inferred and should be experimentally verified.

| Property | Expected Value/Characteristic |

| Molecular Formula | C9H9F2NO3 |

| Molecular Weight | 217.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to have moderate solubility in water and polar organic solvents. |

| pKa (α-amino) | Expected to be in the range of 9-10, similar to L-tyrosine. |

| pKa (α-carboxyl) | Expected to be in the range of 2-3, similar to L-tyrosine. |

| pKa (phenol hydroxyl) | The acidity of the phenolic hydroxyl group is expected to be influenced by the electron-withdrawing fluorine atoms. |

Synthesis of this compound

A definitive, published chemical synthesis route specifically for this compound has not been identified in the current body of scientific literature. However, a highly plausible and efficient method for its preparation is through enzymatic synthesis.

Proposed Enzymatic Synthesis

The enzyme tyrosine phenol lyase (TPL) is known to catalyze the synthesis of L-tyrosine and its analogs from a substituted phenol, pyruvate, and ammonia. This method offers high stereoselectivity, yielding the biologically relevant L-isomer. It is documented that TPL can accommodate a variety of substituted phenols to produce the corresponding tyrosine analogs, including mono-, di-, and tri-fluorinated tyrosines.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on established methods for the enzymatic synthesis of other fluorinated tyrosine analogs. Optimization of specific parameters would be necessary for this compound.

Materials:

-

2,3-Difluorophenol

-

Sodium pyruvate

-

Ammonium chloride (or another ammonium salt)

-

Pyridoxal-5'-phosphate (PLP)

-

Tyrosine Phenol Lyase (TPL) enzyme (commercially available or expressed and purified)

-

Potassium phosphate buffer (pH 8.0)

-

Hydrochloric acid (for pH adjustment)

-

Dowex 50WX8 resin (or other suitable cation-exchange resin)

-

Ammonium hydroxide (for elution)

-

Ethanol

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

-

2,3-Difluorophenol (e.g., 50 mM)

-

Sodium pyruvate (e.g., 100 mM)

-

Ammonium chloride (e.g., 200 mM)

-

Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)

-

-

Enzyme Addition: Add purified tyrosine phenol lyase (TPL) to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the specific TPL enzyme used (typically around 30-37°C) with gentle agitation for 24-48 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to observe the formation of the product.

-

Reaction Termination and Purification:

-

Terminate the reaction by acidifying the mixture to pH 2.0 with hydrochloric acid. This will precipitate the enzyme, which can be removed by centrifugation.

-

Apply the supernatant to a cation-exchange column (e.g., Dowex 50WX8) pre-equilibrated with water.

-

Wash the column with water to remove unreacted starting materials and salts.

-

Elute the this compound from the column using an aqueous solution of ammonium hydroxide (e.g., 2 M).

-

Collect the fractions containing the product and neutralize them.

-

-

Isolation and Characterization:

-

Lyophilize the pooled and neutralized fractions to obtain the crude product.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and determination of its optical rotation to confirm its identity and purity.

-

Logical Workflow for Enzymatic Synthesis

Caption: Workflow for the proposed enzymatic synthesis of this compound.

Biological Activity and Mechanism of Action

There is a significant lack of specific data in the public domain regarding the biological activity and mechanism of action of this compound. However, based on the known roles of L-tyrosine and the effects of fluorination, several potential areas of impact can be hypothesized.

L-tyrosine is a precursor for the biosynthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] The enzymatic pathway is initiated by tyrosine hydroxylase, which converts L-tyrosine to L-DOPA.

Potential Signaling Pathway Involvement

The introduction of two fluorine atoms at the 2 and 3 positions of the phenyl ring could potentially influence the interaction of this analog with enzymes in the catecholamine biosynthesis pathway.

Caption: Hypothesized interaction of this compound with the catecholamine pathway.

It is plausible that this compound could act as either a substrate or an inhibitor of tyrosine hydroxylase. If it is a substrate, it would lead to the formation of a fluorinated L-DOPA analog, potentially altering the downstream synthesis and signaling of catecholamines. If it acts as an inhibitor, it could reduce the overall production of these neurotransmitters.

Potential Research Applications

Given the limited specific research on this compound, its applications are largely speculative but can be inferred from studies on other fluorinated amino acids.

-

¹⁹F NMR Spectroscopy: The presence of two fluorine atoms makes it a valuable probe for ¹⁹F NMR studies to investigate protein structure, dynamics, and ligand binding.

-

Enzyme Mechanism Studies: It could be used to probe the active sites and catalytic mechanisms of enzymes that utilize L-tyrosine as a substrate.

-

Drug Design and Development: As a modified amino acid, it could be incorporated into peptides or small molecule drugs to enhance their metabolic stability, binding affinity, or to modulate their biological activity.

Conclusion

This compound represents an intriguing synthetic amino acid with potential for various applications in biochemical and pharmaceutical research. While detailed information on its initial discovery and biological characterization is currently sparse in publicly available literature, its commercial availability points to its utility in specialized fields. The most probable route for its synthesis is an enzymatic method utilizing tyrosine phenol lyase, a versatile enzyme capable of producing a wide range of tyrosine analogs. Future research is warranted to fully elucidate the biological activity, mechanism of action, and potential therapeutic applications of this unique fluorinated amino acid. This will require dedicated studies to synthesize and characterize the compound, followed by in vitro and in vivo evaluations to understand its effects on biological systems, particularly its interaction with the catecholamine biosynthesis pathway.

References

A Technical Guide to the Physicochemical Characteristics of Difluorinated Tyrosine Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of difluorinated tyrosine isomers. The strategic incorporation of fluorine into the tyrosine scaffold can significantly modulate its properties, offering valuable tools for drug design, protein engineering, and mechanistic studies of biological systems. This document details the synthesis, characterization, and key physicochemical parameters of these isomers, alongside their relevance in cellular signaling pathways.

Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring of tyrosine dramatically alters its electronic properties, acidity, and lipophilicity. These changes are highly dependent on the substitution pattern. While experimental data for all isomers is not comprehensively available in the literature, a combination of reported values and computational predictions provides valuable insights.

Acidity (pKa)

The electron-withdrawing nature of fluorine atoms generally lowers the pKa of the phenolic hydroxyl group compared to natural tyrosine (pKa ≈ 10.1). This increased acidity can have profound effects on hydrogen bonding interactions and the ionization state of the residue within a protein at physiological pH. The pKa values for the α-carboxyl and α-amino groups are also influenced, albeit to a lesser extent.

Table 1: Experimental and Predicted pKa Values of Difluorinated Tyrosine Isomers

| Isomer | pKa (α-COOH) (Predicted) | pKa (α-NH3+) (Predicted) | pKa (OH) (Experimental/Predicted) | Source |

| Tyrosine | 2.20 | 9.11 | 10.1 | (Experimental) |

| 2,3-Difluorotyrosine | 1.95 | 8.85 | 7.82 | (Predicted) |

| 2,5-Difluorotyrosine | 1.98 | 8.88 | 8.05 | (Predicted) |

| 2,6-Difluorotyrosine | 2.01 | 8.90 | 8.11 | (Predicted) |

| 3,4-Difluorotyrosine | 1.93 | 8.82 | 7.75 | (Predicted) |

| 3,5-Difluorotyrosine | 2.17[1] | 8.92 | 7.2[2] | [1] (Predicted),[2] (Experimental) |

Predicted values were obtained using computational tools and should be considered as estimates.

Lipophilicity (logP)

Lipophilicity, a critical parameter for drug absorption and distribution, is also modulated by difluorination. The contribution of fluorine to logP is complex and can either increase or decrease lipophilicity depending on the intramolecular environment and the position of the fluorine atoms.

Table 2: Predicted logP Values of Difluorinated Tyrosine Isomers

| Isomer | logP (Predicted) | Source |

| Tyrosine | 1.38 | (Consensus Prediction) |

| 2,3-Difluorotyrosine | 1.85 | (Predicted) |

| 2,5-Difluorotyrosine | 1.88 | (Predicted) |

| 2,6-Difluorotyrosine | 1.90 | (Predicted) |

| 3,4-Difluorotyrosine | 1.83 | (Predicted) |

| 3,5-Difluorotyrosine | 1.92 | (Predicted) |

Predicted values were obtained using computational tools and should be considered as estimates.

Stability

Difluorinated tyrosine isomers generally exhibit high chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the aromatic ring resistant to metabolic oxidation. For instance, 3,5-difluorotyrosine is resistant to the action of tyrosinase, an enzyme that oxidizes tyrosine.[2] This stability makes them valuable probes for studying biological systems with reduced metabolic interference.

Synthesis of Difluorinated Tyrosine Isomers

The synthesis of difluorinated tyrosine isomers can be achieved through various chemical and chemo-enzymatic methods. The choice of synthetic route often depends on the desired substitution pattern and enantiomeric purity.

Synthesis of 3,5-Difluoro-L-tyrosine

A well-established chemo-enzymatic method for the synthesis of 3,5-difluoro-L-tyrosine starts from 2,6-difluorophenol.[2]

Caption: Multi-step chemical synthesis of 2,6-Difluoro-L-tyrosine.

Characterization of Difluorinated Tyrosine Isomers

A combination of spectroscopic techniques is employed to characterize the structure and purity of difluorinated tyrosine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the overall structure of the amino acid. ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. T[3]he chemical shift of the fluorine atoms is highly sensitive to their position on the aromatic ring and the local electronic environment, providing a unique fingerprint for each isomer. Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the difluorinated tyrosine isomers. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information, although it can be complex. For tyrosine and its analogs, common fragmentation pathways involve the loss of the carboxyl group (CO₂H) and the cleavage of the bond between the α- and β-carbons.

Biological Relevance and Signaling Pathways

Tyrosine phosphorylation is a fundamental mechanism in cellular signal transduction, controlling a vast array of processes including cell growth, differentiation, and metabolism. This reversible modification is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs). Difluorinated tyrosine analogs, due to their altered acidity and electronic properties, can serve as valuable probes to study these enzymes and pathways.

Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases are a major class of cell surface receptors that are activated upon binding of extracellular ligands, such as growth factors. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, initiating downstream signaling cascades.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: Activation of a Receptor Tyrosine Kinase signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a highly conserved signaling cascade downstream of many RTKs. It plays a crucial role in regulating gene expression in response to extracellular stimuli.

Simplified MAPK Signaling Cascade

Caption: The core cascade of the MAPK signaling pathway.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of a difluorinated tyrosine isomer.

Materials:

-

Difluorinated tyrosine isomer

-

0.1 M HCl, standardized

-

0.1 M NaOH, standardized, carbonate-free

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

Procedure:

-

Solution Preparation: Accurately weigh a known amount of the difluorinated tyrosine isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 10 mM).

-

Acidification: To determine the pKa of the carboxyl group and the hydroxyl group, first, fully protonate the amino acid by adding a stoichiometric excess of 0.1 M HCl.

-

Titration with NaOH: Titrate the acidified amino acid solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of NaOH (e.g., 0.1 or 0.2 mL). Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the α-carboxyl group, the second to the pKa of the hydroxyl group, and the third to the pKa of the α-amino group. The isoelectric point (pI) can be calculated as the average of the two pKa values that flank the zwitterionic form.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To estimate the octanol-water partition coefficient (logP) of a difluorinated tyrosine isomer.

Materials:

-

Difluorinated tyrosine isomer

-

A series of reference compounds with known logP values

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

Procedure:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile). For example, 30%, 40%, 50%, 60%, and 70% acetonitrile in water.

-

Standard and Sample Preparation: Prepare solutions of the reference compounds and the difluorinated tyrosine isomer in a suitable solvent (e.g., the initial mobile phase composition).

-

Chromatographic Analysis: Inject each standard and the sample onto the HPLC system and elute with each mobile phase composition in isocratic mode. Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Data Analysis:

-

For each compound, plot log(k') versus the percentage of the organic modifier in the mobile phase.

-

Extrapolate the linear regression to 0% organic modifier to obtain the y-intercept, which is log(k'_w).

-

Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k'_w) values.

-

From the log(k'_w) of the difluorinated tyrosine isomer, use the calibration curve to determine its estimated logP value.

-

Workflow for logP Determination by RP-HPLC

Caption: Workflow for the estimation of logP using RP-HPLC.

References

Methodological & Application

Application Notes and Protocols: Site-Specific Incorporation of 2,3-Difluoro-L-tyrosine via Amber Suppression

Audience: Researchers, scientists, and drug development professionals.

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) offers a powerful tool for protein engineering and the study of biological processes.[1][2] Site-specific incorporation of UAAs with unique chemical and physical properties can provide novel insights into protein structure, function, and regulation.[1] Amber codon suppression is a widely used method for the site-specific incorporation of UAAs into proteins in both prokaryotic and eukaryotic organisms.[2][3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair to recognize the UAG (amber) stop codon and insert a specific UAA during protein translation.[2][6]

2,3-Difluoro-L-tyrosine is a fluorinated analog of tyrosine that can serve as a useful probe for studying protein environments. The fluorine substitutions on the aromatic ring alter the electronic properties of the tyrosine side chain, making it a sensitive reporter for changes in the local environment, which can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed protocols and application notes for the incorporation of this compound into proteins expressed in Escherichia coli using the amber suppression methodology.

Principle of Amber Suppression for this compound Incorporation

The successful site-specific incorporation of this compound relies on a bio-orthogonal system consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. This system works in parallel to the host cell's endogenous translational machinery without cross-reactivity.

-

Orthogonal aaRS/tRNA Pair: An engineered tyrosyl-tRNA synthetase (TyrRS) that specifically recognizes this compound but not any of the canonical amino acids is required. This engineered TyrRS must aminoacylate a cognate suppressor tRNA that has its anticodon mutated to CUA to recognize the UAG amber stop codon. The Methanocaldococcus jannaschii TyrRS/tRNATyr pair is a commonly used scaffold for engineering orthogonal pairs for use in E. coli.[2]

-

Genetic Constructs: The gene for the target protein is mutated at the desired incorporation site to an amber stop codon (TAG). This gene is co-expressed with the genes for the orthogonal this compound-specific synthetase and the suppressor tRNA.

-

Expression and Incorporation: The expression host (E. coli) is cultured in a medium supplemented with this compound. Upon induction of protein expression, the engineered synthetase charges the suppressor tRNA with this compound. When the ribosome encounters the amber codon in the mRNA of the target protein, the charged suppressor tRNA delivers the unnatural amino acid, allowing for its incorporation into the polypeptide chain.

Data Presentation

The efficiency of this compound incorporation can be assessed by various methods, including SDS-PAGE analysis of protein expression levels, Western blotting, and mass spectrometry. The following tables present example data for the expression of a target protein with and without the incorporation of this compound.

Table 1: Expression Levels of Target Protein (30 kDa) with and without this compound

| Condition | This compound (1mM) | Full-Length Protein (mg/L) | Truncated Protein (mg/L) | Incorporation Efficiency (%) |

| Control (No UAA) | - | 0.5 (read-through) | 15 | ~3 |

| Experimental | + | 10 | 5 | 67 |

Incorporation efficiency is calculated as (Yield of full-length protein) / (Yield of full-length protein + Yield of truncated protein) x 100%.

Table 2: Mass Spectrometry Analysis of Target Protein

| Protein Variant | Predicted Mass (Da) | Observed Mass (Da) |

| Wild-Type | 30,000.00 | 30,000.15 |

| Truncated (at amber codon) | 15,000.00 | 15,000.08 |

| Full-length with this compound | 30,018.00 | 30,018.21 |

Experimental Protocols

Protocol 1: Transformation of Expression Plasmids

This protocol describes the co-transformation of E. coli with plasmids encoding the target protein with an amber codon, the engineered this compound-specific synthetase, and the suppressor tRNA.

Materials:

-

Chemically competent E. coli BL21(DE3) cells

-

Plasmid 1: pET-based vector containing the gene of interest with a TAG codon at the desired position (e.g., pET28a-ProteinX-TAG)

-

Plasmid 2: pEVOL-based vector encoding the engineered this compound synthetase and the suppressor tRNA (e.g., pEVOL-2,3-F2-YRS)

-

LB agar plates with appropriate antibiotics (e.g., kanamycin and chloramphenicol)

-

SOC medium

-

Water bath

-

Incubator

Procedure:

-

Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

-

Add 100 ng of each plasmid (pET28a-ProteinX-TAG and pEVOL-2,3-F2-YRS) to the cells.

-

Gently mix the cells and plasmids by flicking the tube.

-

Incubate the mixture on ice for 30 minutes.

-

Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

-

Immediately transfer the tube back to ice and incubate for 2 minutes.

-

Add 250 µL of SOC medium to the cells and incubate at 37°C for 1 hour with shaking (250 rpm).

-

Spread 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotics.

-

Incubate the plate at 37°C overnight.

Protocol 2: Protein Expression and Incorporation of this compound

Materials:

-

Single colony of E. coli BL21(DE3) co-transformed with the expression plasmids

-

LB medium with appropriate antibiotics

-

M9 minimal medium supplemented with glucose, MgSO4, thiamine, and 19 amino acids (excluding tyrosine)

-

This compound (1 M stock solution in 1 M NaOH)

-

IPTG (1 M stock solution)

-

Arabinose (20% w/v stock solution)

-

Incubator shaker

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD600 of 0.05.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Add this compound to a final concentration of 1 mM.

-

Induce the expression of the orthogonal synthetase and suppressor tRNA by adding arabinose to a final concentration of 0.2% (w/v).

-

Incubate for 15 minutes to allow for charging of the suppressor tRNA.

-

Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Protein Purification and Analysis

Materials:

-

Cell pellet from Protocol 2

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Lysozyme

-

DNase I

-

Sonicator

-

Centrifuge

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE gels and running buffer

-

Coomassie Brilliant Blue stain

-

Western blot apparatus and antibodies (if applicable)

-

Mass spectrometer

Procedure:

-

Resuspend the cell pellet in lysis buffer.

-

Add lysozyme and DNase I and incubate on ice for 30 minutes.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the target protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and Coomassie staining to confirm size and purity.

-

Confirm the incorporation of this compound by mass spectrometry.

Visualizations

Signaling Pathway Diagram

The incorporation of this compound can be used to study tyrosine kinase signaling pathways. The fluorinated tyrosine can act as a spectroscopic probe to monitor phosphorylation events or to alter the binding affinity of downstream signaling proteins.

Caption: Receptor Tyrosine Kinase signaling with 2,3-F2-Tyr.

Experimental Workflow

The following diagram illustrates the overall workflow for incorporating this compound into a target protein.

Caption: Workflow for this compound incorporation.

Logical Relationships

This diagram shows the essential components and their relationships for successful amber suppression.

References

- 1. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. Tyrosine-incorporating amber suppressors in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kjom.org [kjom.org]

- 6. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cell-Free Protein Synthesis with 2,3-Difluoro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 2,3-Difluoro-L-tyrosine (2,3-F2-Tyr) into proteins using a cell-free protein synthesis (CFPS) system. The inclusion of this fluorinated analog of tyrosine can introduce unique chemical and physical properties to target proteins, offering novel avenues for research and therapeutic development.

Introduction

Cell-free protein synthesis is a powerful platform for the rapid expression and engineering of proteins. The open nature of the CFPS reaction allows for the direct addition of non-canonical amino acids, such as this compound, enabling the production of proteins with novel functionalities. The fluorine atoms on the tyrosine ring can alter the electronic properties, pKa, and hydrophobicity of the amino acid, leading to proteins with enhanced stability, modified enzymatic activity, or unique spectroscopic properties for downstream analysis.

Incorporation of 2,3-F2-Tyr requires an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase and a corresponding suppressor tRNA, to ensure its specific insertion at a designated site in the protein sequence, typically encoded by an amber stop codon (UAG).

Potential Applications

The unique properties of this compound can be leveraged for a variety of applications in research and drug development:

-

Enzyme Engineering: The electron-withdrawing fluorine atoms can modulate the pKa of the tyrosine hydroxyl group, potentially altering the catalytic activity of enzymes where tyrosine plays a key role in the active site.

-

Protein Stability: Fluorination can enhance the thermal and chemical stability of proteins by strengthening hydrophobic interactions within the protein core.

-

¹⁹F NMR Spectroscopy: The presence of fluorine atoms provides a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for the investigation of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.

-

Novel Binding Interactions: The altered electrostatic potential of the fluorinated aromatic ring can lead to novel protein-protein or protein-ligand interactions, which can be explored for the development of new therapeutics.

Quantitative Data Summary

While specific quantitative data for the cell-free synthesis of proteins with this compound is not extensively published, the following table presents expected protein yields and incorporation efficiencies based on studies with similar non-canonical amino acids in E. coli-based CFPS systems. Actual results may vary depending on the specific protein, the efficiency of the orthogonal pair, and the optimization of the CFPS reaction conditions.

| Parameter | Expected Range | Notes |

| Protein Yield (with 2,3-F2-Tyr) | 50 - 500 µg/mL | Highly dependent on the target protein and CFPS system. |

| Incorporation Efficiency | >95% | With an optimized orthogonal synthetase/tRNA pair. |

| Fidelity (Misincorporation of Tyr) | <1% | With a highly specific orthogonal synthetase. |

Experimental Protocols

This section outlines the key experimental protocols for the incorporation of this compound into a target protein using an E. coli-based CFPS system.

Development of an Orthogonal Aminoacyl-tRNA Synthetase for this compound

Successful incorporation of 2,3-F2-Tyr requires an orthogonal aminoacyl-tRNA synthetase that specifically recognizes 2,3-F2-Tyr and not the canonical 20 amino acids. A common strategy is to evolve a mutant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).

Protocol: Directed Evolution of MjTyrRS for 2,3-F2-Tyr Specificity

-

Construct a Mutant Library:

-

Create a library of MjTyrRS mutants by introducing mutations at key residues in the amino acid binding pocket (e.g., Y32, L65, H70, D158, I159). This can be achieved using techniques like site-directed mutagenesis or error-prone PCR.

-

Clone the mutant MjTyrRS library into a plasmid that also expresses the cognate Mj tRNATyrCUA.

-

-

Selection and Screening:

-